N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide
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Overview
Description
“N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a bicyclic system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one study, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR and 19F NMR spectra, elemental analyses and in some cases also by single-crystal X-ray diffraction techniques . The optical activities were confirmed by optical rotation measurements .Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is diverse. The studies of structure–activity relationships reveal that a slight variation of the structure of substituent group at C-2 position commonly results in significant change of its biological activity .Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The physical and chemical properties of “N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide” would depend on the specific substituents and their positions in the molecule.Scientific Research Applications
Antibacterial Activity
Compounds with similar structures have shown antibacterial effects. For instance, N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives have demonstrated antibacterial activity against Staphylococcus aureus .
Antimicrobial Drug Development
The modification of the structure of existing drug molecules, such as the one , could potentially improve antimicrobial activity. This is particularly relevant given the current challenges associated with antimicrobial resistance .
Antitubercular Agents
Substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antiproliferative Activity
Compounds with similar structures have been synthesized and evaluated for their antiproliferative activity. They were tested against viable human skin fibroblast cells and carcinoma cells .
N-Heterocyclic Compounds
N-Heterocyclic compounds such as [1,2,3]-triazoles may display biological activities, including antibacterial, antifungal, antiallergic, anti-HIV, anticonvulsant, β-lactamase inhibitory, and selective β3 adrenergic receptor agonism .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
Future Directions
The future research directions could involve exploring the universality of the reaction conditions for different substrates . Further studies could also focus on the development of new antifungal agents with enhanced activity and low toxicity . Additionally, more research is needed to understand the mechanism of action of benzothiazole derivatives and their potential therapeutic applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent activity againstMycobacterium tuberculosis
Mode of Action
tuberculosis . The compound’s interaction with its targets likely results in the disruption of essential biological processes, leading to the inhibition of bacterial growth.
Biochemical Pathways
tuberculosis . The downstream effects of this interference could include the disruption of bacterial replication and metabolism, ultimately leading to cell death.
Result of Action
The molecular and cellular effects of VU0643590-1’s action are likely related to its inhibitory activity against M. tuberculosis . This could result in the reduction of bacterial load and the alleviation of symptoms associated with tuberculosis.
properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)13-5-3-4-6-15(13)26-2)24(23-11)19-21-14-8-7-12(20)10-16(14)27-19/h3-10H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOVIJWSODGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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